NGU Guentherin
Description
“Guentherin” is a cyclic peptide identified for its antimicrobial activity, particularly against TEM-1 beta-lactamase, a key enzyme in bacterial antibiotic resistance. According to in silico molecular docking studies, Guentherin exhibits strong binding affinity to TEM-1 beta-lactamase, with non-toxic and non-allergenic properties confirmed through computational toxicity and allergenicity screening tools (AllergenFp and ToxinPred) .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VIDDLKKVAKKVRRELLCKKHHKKLN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Guentherin and Similar Compounds
| Compound | Binding Affinity (Relative) | Key Interacting Residues | Hydrogen Bonds | Salt Bridges | Toxicity | Allergenicity |
|---|---|---|---|---|---|---|
| Guentherin | High | Not specified in evidence | Not specified | Not specified | Non-toxic | Non-allergenic |
| Chrombacin | Highest | Tyr 105, Ala 170, Arg 241 | 11 | Yes | Non-toxic | Non-allergenic |
| Cinnamycin | High | Not specified | Not specified | Not specified | Non-toxic | Non-allergenic |
| Duramycin | High | Not specified | Not specified | Not specified | Non-toxic | Non-allergenic |
| Brevinin-1DYa | High | Not specified | Not specified | Not specified | Non-toxic | Non-allergenic |
| Mundicitin ATO6 | High | Not specified | Not specified | Not specified | Non-toxic | Non-allergenic |
Notes:
- Binding Affinity: Chrombacin showed the highest binding energy among the tested peptides, forming 11 hydrogen bonds with TEM-1 beta-lactamase residues, a critical factor in its efficacy .
- Safety Profiles: All compounds, including Guentherin, were non-toxic and non-allergenic, making them viable candidates for therapeutic development .
- Structural Specificity : Chrombacin’s interaction with Tyr 105, Ala 170, and Arg 241 highlights its unique binding mechanism, which may inform structure-activity relationship (SAR) studies for optimizing peptide design .
Mechanistic Insights
- Hydrogen Bonding : Hydrogen bonds and salt bridges are critical for stabilizing peptide-enzyme interactions. Chrombacin’s 11 hydrogen bonds exemplify this, while Guentherin’s mechanism remains underexplored in the provided evidence.
- Allergenicity and Toxicity : Computational screening tools (AllergenFp and ToxinPred) confirmed the safety of these peptides, a significant advantage over conventional antibiotics like beta-lactams, which often have allergenic side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
